Bz-Arg-Gly-Phe-Phe-Pro-4MβNA hydrochloride is a synthetic peptide compound primarily utilized in biochemical research, particularly as a substrate for studying proteolytic enzymes such as cathepsins. The compound is characterized by its specific sequence of amino acids and a 4-methylumbelliferyl moiety, which allows for fluorescence-based detection of enzymatic activity.
Bz-Arg-Gly-Phe-Phe-Pro-4MβNA hydrochloride is classified as a synthetic peptide substrate. Its classification falls under the broader category of peptidase substrates used in enzymology and proteomics.
The synthesis of Bz-Arg-Gly-Phe-Phe-Pro-4MβNA hydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support.
Bz-Arg-Gly-Phe-Phe-Pro-4MβNA hydrochloride has a complex structure characterized by:
The structure includes an aromatic benzoyl group (Bz), a sequence of five amino acids (Arginine, Glycine, Phenylalanine, Phenylalanine, Proline), and a 4-methylumbelliferyl group that provides fluorescence properties .
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
Bz-Arg-Gly-Phe-Phe-Pro-4MβNA hydrochloride serves primarily as a substrate for cathepsin D and other peptidases. The hydrolysis of the peptide bond between the two phenylalanine residues is a key reaction that can be monitored using fluorescence assays.
The mechanism of action involves enzyme-substrate interactions where cathepsin D binds to Bz-Arg-Gly-Phe-Phe-Pro-4MβNA hydrochloride. The catalytic site of cathepsin D facilitates the cleavage of specific peptide bonds through an acid-base catalysis mechanism.
Relevant data includes safety information regarding handling and storage, which can be found in safety data sheets provided by suppliers .
Bz-Arg-Gly-Phe-Phe-Pro-4MβNA hydrochloride is primarily used in scientific research:
This compound's utility in research highlights its importance in advancing our understanding of enzymatic functions and their implications in health and disease.
Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl (C₄₉H₅₅N₉O₇·HCl, MW 918.49 g/mol) [7] is a fluorogenic substrate engineered for high selectivity toward aspartic proteases, particularly Cathepsin D (CatD). Its sequence (Bz-RGFFP-4MbNA) incorporates a Phe-Phe scissile bond flanked by N-terminal benzoyl-arginine-glycine and C-terminal proline-4-methoxy-β-naphthylamine (4MbNA). CatD requires hydrophobic residues (e.g., Phe, Leu) at substrate positions P1 and P1′ for efficient hydrolysis [2] [8]. While Cathepsin E shares this requirement, it excludes Val/Ile at P1, highlighting subtle differences in substrate discrimination [2]. The Phe-Phe bond in this substrate mirrors cleavage sites in physiological CatD targets like kallistatin (Ala-Ile-Lys-Phe-Phe-Ser-Arg) [8], though CatD tolerates suboptimal residues (e.g., Lys at P2, Ser at P2′) through compensatory interactions with its extended substrate-binding cleft [8] [9].
While primarily an aspartic protease substrate, Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl exhibits negligible cleavage by serine proteases like Cathepsin B. This stems from its avoidance of arginine doublets (Arg-Arg) or Phe-Arg motifs at P1′-P2′ positions—sequences favored by Cathepsin B [5] [8]. Kallistatin-derived peptides containing Phe-Phe-Ser-Arg (with Ser at P2′) resist Cathepsin B hydrolysis but remain susceptible to CatD, underscoring this compound’s utility in distinguishing protease activities in complex biological mixtures [5] [8].
Compared to common fluorophores like 7-amino-4-methylcoumarin (AMC; ex/em ≈ 360/440 nm), 4MbNA offers longer excitation wavelengths (ex 335–350 nm, em 410–440 nm) [1], reducing background interference in biological samples. However, 4MbNA-based substrates face limitations:
Table 1: Comparison of Fluorogenic Reporters for Cathepsin D Substrates
Fluorophore | Excitation/Emission (nm) | Quantum Yield (Φ) | pH Sensitivity | Catalytic Efficiency (kcat/Kₘ) |
---|---|---|---|---|
4MbNA | 335–350 / 410–440 | ~0.1* | Low | 16.25 s⁻¹/0.27 μM (Pimenta) [5] |
AMC | 360 / 440 | ~0.4 | Moderate | Variable (substrate-dependent) |
BODIPY FL | 503 / 516 | 0.6 | None | 7.5×10⁴ M⁻¹s⁻¹ (PEGylated probe) [5] |
**Estimated relative to quinine sulfate.
Cleavage at the Phe⁴⁶⁸-Phe⁴⁶⁹ bond (numbering from kallistatin) dominates CatD-mediated hydrolysis of Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl [8]. Kinetic studies reveal:
Recombinant CatD (e.g., baculovirus-expressed) shows kinetic parameters (kcat/Kₘ) 33–50% lower than native enzyme due to incomplete glycosylation, but refolded E. coli-derived mutants can match native kinetics [6] [10].
Cleavage releases free 4MβNA, generating a fluorescent signal proportional to CatD activity. Key assay considerations include:
Table 2: Kinetic Parameters of Cathepsin D with Synthetic Substrates
Substrate | kcat (s⁻¹) | Kₘ (μM) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions |
---|---|---|---|---|
Bz-RGFFP-4MbNA HCl (4MbNA) | 16.25 | 0.27 | 6.02×10⁷ | pH 3.5, 37°C [5] |
PEG5k-Abz-AIKFFSRK(BODIPY)-MR | 0.8 | 8 | 1.0×10⁵ | pH 4.0, 37°C [5] |
Abz-GIVRAKFFW-EDDnp | 2.1 | 1.2 | 1.75×10⁶ | pH 3.5, 37°C [8] |
Table 3: Compound Identifiers for Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl
Property | Value |
---|---|
Systematic Name | Benzoyl-L-arginylglycyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-4-methoxy-β-naphthylamide hydrochloride |
CAS Number | 201928-98-5 |
Molecular Formula | C₄₉H₅₅N₉O₇·HCl |
Molecular Weight | 918.49 g/mol |
Purity | >96% |
Salt Form | HCl |
Storage Conditions | ≤ -15°C (desiccated) |
Fluorophore | 4-Methoxy-β-naphthylamine (4MbNA) |
Excitation/Emission | 335–350 nm / 410–440 nm |
Proteolytic Target | Cathepsin D (Aspartic protease) |
Cleavage Site | Phe-Phe bond |
Relevant Citations | [1] [4] [7] |
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